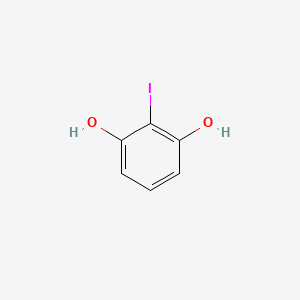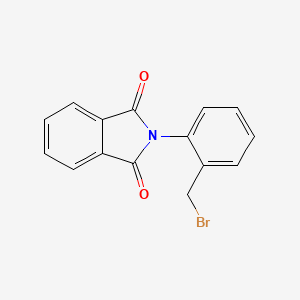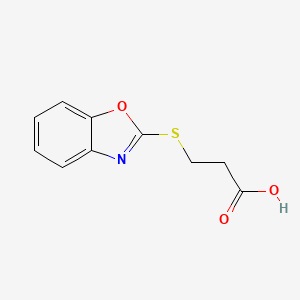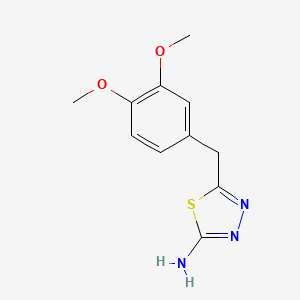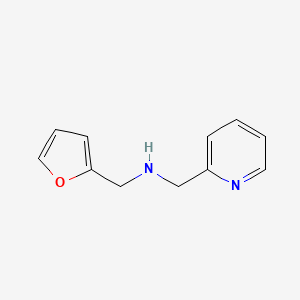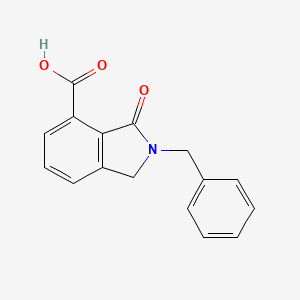![molecular formula C9H16N2O B1298002 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 80808-96-4](/img/structure/B1298002.png)
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Descripción general
Descripción
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is used in the formation of 1,3-diazaadamantane derivatives. Heating this compound with hydrobromic acid results in the formation of new compounds containing two 1,3-diazaadamantane moieties. These moieties are connected either directly or through spacers, demonstrating its role in synthesizing complex molecular structures (Kuznetsov et al., 2014).
Stimulus-Sensitive Delivery Systems
This compound serves as a basis for designing molecular switches that stimulate the fast release of water-soluble compounds from liposomal containers. Incorporating it into the liposomal membrane significantly increases permeability under certain conditions, such as a pH decrease, showcasing its potential in developing pH-sensitive agents in nanocontainers (Veremeeva et al., 2021).
Structural and Conformational Studies
Detailed structural and conformational analyses have been conducted on derivatives of this compound. These studies involve techniques like X-ray diffraction and NMR spectroscopy, providing insights into the molecular geometry and stability of its derivatives in different environments (Gálvez et al., 1985).
Lipid Bilayer Modifiers
Novel derivatives of this compound have been synthesized for use as lipid bilayer modifiers. These compounds can undergo conformational reorganization under changes in solvent polarity, pH, or complexation, highlighting their potential in the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2019).
Intramolecular Redox Reactions
The compound has been involved in studies concerning intramolecular redox reactions, illustrating its utility in understanding complex chemical processes. These studies help in elucidating reaction mechanisms and contribute to the broader field of organic chemistry (Vatsadze et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXDAORNOMZREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354301 | |
| Record name | 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80808-96-4 | |
| Record name | 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions involving 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one?
A1: this compound, often derived from bispidine derivatives, serves as a valuable precursor in synthesizing diazaadamantane derivatives. Research indicates that reacting this compound with various dialdehydes can lead to the formation of diverse 1,3-diazaadamantane structures []. This reaction highlights the compound's versatility as a building block in organic synthesis.
Q2: Can natural products be used in conjunction with this compound for diazaadamantane synthesis?
A2: Yes, studies have demonstrated the successful synthesis of diazaadamantanes using this compound (referred to as 1,5-dimethylbispidinone in the study) with a variety of natural ketones []. This approach expands the potential applications of this compound in accessing structurally diverse diazaadamantanes from readily available natural sources.
Q3: Is there structural information available for derivatives of this compound?
A3: Yes, the molecular structure of 3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a derivative of the compound in question, has been elucidated []. While the abstract doesn't provide specific details, this suggests that techniques like X-ray crystallography or NMR spectroscopy were likely employed to determine the spatial arrangement of atoms within this molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


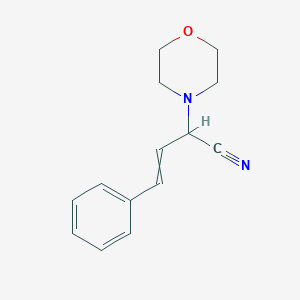


![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)

